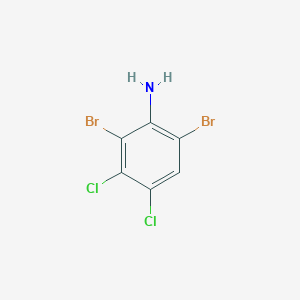

2,6-Dibromo-3,4-dichloroaniline

Description

Overview of Halogenated Aromatic Amines in Chemical Research

Halogenated aromatic amines, including anilines, are fundamental building blocks in organic chemistry. nih.gov The introduction of halogen atoms onto the aromatic ring of aniline (B41778) dramatically influences its electronic properties, reactivity, and biological activity. Researchers have long explored these compounds as versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility spans the production of dyes, pharmaceuticals, and agricultural chemicals. chemicalbook.comcas.org The nature, number, and position of the halogen substituents can be tailored to control the outcome of chemical reactions, making halogenated anilines valuable tools for synthetic chemists. researchgate.net

Structural Classifications of Dihalo-dichloroanilines

The family of dihalo-dichloroanilines, to which 2,6-Dibromo-3,4-dichloroaniline belongs, is characterized by the presence of two bromine atoms and two chlorine atoms on the aniline ring. The specific arrangement of these four halogen atoms gives rise to a variety of positional isomers, each with distinct physical and chemical properties.

Positional isomerism is a key feature of substituted benzene (B151609) derivatives, and dibromo-dichloroanilines are no exception. The six available positions on the benzene ring for the two bromine and two chlorine atoms, in addition to the amino group, allow for a considerable number of possible isomers. Each isomer will exhibit unique spectroscopic signatures and reactivity patterns based on the electronic and steric effects of the halogen substituents' placement relative to the amino group and to each other. For instance, the relative positions of the halogens can influence the acidity of the amine, its nucleophilicity, and the regioselectivity of further electrophilic substitution reactions. The study of these isomers is crucial for understanding structure-property relationships in polyhalogenated systems. researchgate.net

Significance of Halogenated Anilines in Organic Synthesis and Environmental Chemistry

The importance of halogenated anilines is twofold. In organic synthesis, they serve as crucial precursors. For example, the synthesis of 2,6-dichloroaniline (B118687) and 2,6-dibromoaniline (B42060) often involves the halogenation of sulfanilamide (B372717) followed by a desulfonation step. orgsyn.org These compounds are then used to produce pharmaceuticals and other fine chemicals. sigmaaldrich.com The halogen atoms can act as leaving groups in nucleophilic substitution reactions or direct further functionalization of the aromatic ring. cas.org

From an environmental perspective, halogenated anilines are of concern due to their potential persistence and toxicity. chemicalbook.com Compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are known to be present in aquatic ecosystems as a result of industrial activities and can be resistant to degradation. chemicalbook.comscispace.com The environmental fate and transport of these compounds are subjects of ongoing research, as they can bioaccumulate and their degradation products can also be of environmental concern. scispace.comcdc.gov

Research Gaps and Opportunities Pertaining to this compound

Despite the general interest in polyhalogenated anilines, a detailed survey of the scientific literature reveals a significant lack of specific research focused on this compound. While the compound is commercially available from various chemical suppliers, indicating its use, likely as a synthetic intermediate, there is a scarcity of published studies on its synthesis, reactivity, and specific applications.

This information gap presents several opportunities for future research:

Synthesis and Characterization: Development and optimization of synthetic routes to this compound would be a valuable contribution. Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide fundamental data that is currently lacking.

Reactivity Studies: Investigating the reactivity of this compound in various organic reactions could uncover novel synthetic applications. Understanding how the unique substitution pattern influences its chemical behavior is of fundamental interest.

Environmental and Toxicological Assessment: Given the concerns surrounding other halogenated anilines, a thorough evaluation of the environmental fate, persistence, and potential toxicity of this compound is warranted to ensure its safe handling and use.

Materials Science Applications: Polyhalogenated aromatic compounds can be precursors to novel materials with interesting electronic or photophysical properties. Exploring the potential of this compound in this area could lead to new discoveries.

Compound Data

Interactive Table of Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 71642-17-6 | C₆H₃Br₂Cl₂N | 319.81 |

| 2,4-Dibromo-3,6-dichloroaniline (B1582856) | 27761-65-5 | C₆H₃Br₂Cl₂N | 319.81 |

| 2,6-Dibromo-4-chloroaniline (B1580550) | 874-17-9 | C₆H₄Br₂ClN | 285.37 |

| 2,6-Dichloroaniline | 608-31-1 | C₆H₅Cl₂N | 162.02 |

| 2,6-Dibromoaniline | 608-30-0 | C₆H₅Br₂N | 250.92 |

| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEDJCXLDJZAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529205 | |

| Record name | 2,6-Dibromo-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71642-17-6 | |

| Record name | 2,6-Dibromo-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Halogenated Anilines, Including Considerations for 2,6 Dibromo 3,4 Dichloroaniline

Electrophilic Aromatic Halogenation Strategies

Electrophilic aromatic substitution is a fundamental reaction for introducing halogen atoms onto an aniline (B41778) ring. The amino group (-NH2) is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com

Direct halogenation of aniline with reagents like bromine water leads to the rapid formation of 2,4,6-trihaloaniline due to the high reactivity of the aniline ring. byjus.comyoutube.com To control the regioselectivity and achieve mono- or di-substitution, the reactivity of the amino group is often modulated. One common strategy is the acetylation of the amino group to form an acetanilide (B955). The amide group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled halogenation. chemistrysteps.com

The mechanism of electrophilic halogenation involves the attack of the electron-rich aromatic ring on the halogen electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com For less reactive aromatic compounds, a Lewis acid catalyst such as FeCl3 or AlCl3 is often required to "activate" the halogen electrophile. masterorganicchemistry.com However, for highly activated rings like aniline, these catalysts are often unnecessary. masterorganicchemistry.com

Recent advancements have focused on developing milder and more selective halogenation methods. For instance, using copper(II) halides (CuCl2 or CuBr2) in ionic liquids allows for the direct and highly regioselective para-chlorination or para-bromination of unprotected anilines under mild conditions. nih.govresearchgate.net Another innovative approach involves a palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives, which overcomes the inherent ortho/para selectivity of classical electrophilic bromination. nih.govrsc.orgrsc.org

The amino group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate. byjus.commasterorganicchemistry.com This electron donation is most effective at the ortho and para positions, making the amino group an ortho, para-director. byjus.comchemistrysteps.com

However, the high reactivity can be a drawback, leading to multiple halogenations. chemistrysteps.com To achieve specific regioselectivity, chemists often employ protecting groups. As mentioned, converting the amine to an amide is a common strategy. The steric bulk of the acetyl group can also favor para-substitution over ortho-substitution.

In cases where meta-substitution is desired, the reaction conditions can be altered. For example, in a strongly acidic medium, the aniline is protonated to form the anilinium ion (-NH3+). The anilinium ion is a meta-directing group because the positive charge on the nitrogen atom withdraws electron density from the ring, making the meta position the least deactivated. testbook.com

Synthesis through Functional Group Interconversions

An alternative to direct halogenation of aniline is the introduction of the amino group onto a pre-halogenated aromatic ring. This is often achieved through the reduction of a nitro group.

The reduction of halogenated nitrobenzenes is a widely used method for the synthesis of halogenated anilines. google.com This approach allows for the preparation of isomers that may be difficult to obtain through direct halogenation of aniline. The nitro group can be reduced to an amino group using various reducing agents.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). youtube.comquora.com However, care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation, especially with aryl bromides and iodides. youtube.com Milder reducing agents such as iron in acetic acid or stannous chloride (SnCl2) in ethanol (B145695) are also effective and can be more chemoselective. youtube.com Another method involves the use of sulfurized supported noble metal catalysts for the liquid-phase catalytic hydrogenation of halogenated nitrobenzenes. google.com

| Precursor | Product | Reagents and Conditions |

| Halogenated Nitrobenzene | Halogenated Aniline | H2, Pd/C |

| Halogenated Nitrobenzene | Halogenated Aniline | Fe, CH3COOH |

| Halogenated Nitrobenzene | Halogenated Aniline | SnCl2, C2H5OH |

| Halogenated Nitrobenzene | Halogenated Aniline | Sulfurized supported noble metal catalyst, H2 |

This table summarizes common methods for the reduction of halogenated nitrobenzenes to their corresponding anilines.

The sulfonyl group (-SO3H) can be used as a blocking group to direct halogenation and can be subsequently removed. For example, sulfanilic acid can be halogenated, and the resulting halogenated sulfanilic acid derivative can then be desulfonated to yield the halogenated aniline. beilstein-journals.org Desulfonation is typically achieved by heating the sulfonic acid derivative in the presence of a strong acid, such as sulfuric acid. orgsyn.org This method has been used to prepare compounds like 2,6-dibromoaniline (B42060) and 2,6-dichloroaniline (B118687). orgsyn.org The use of N-halosuccinimides in the presence of PEG-400 has also been shown to lead to desulfonation and subsequent trihalogenation of sulfanilic acids. beilstein-journals.org

Multi-Step Synthetic Approaches for Complex Halogenated Anilines

The synthesis of complex, highly substituted anilines like 2,6-dibromo-3,4-dichloroaniline often requires multi-step synthetic sequences. These routes combine various reactions, including those mentioned above, to introduce the desired substituents in a specific order. uva.nllibretexts.orgquizlet.com

For instance, the synthesis of a polysubstituted aniline might start with a commercially available substituted benzene derivative. A series of electrophilic aromatic substitutions and functional group interconversions are then carried out to build the target molecule. The order of these reactions is crucial to ensure the correct regiochemistry. libretexts.org For example, to synthesize m-bromoaniline from benzene, a nitration reaction is performed first to introduce a meta-directing nitro group, followed by bromination, and finally reduction of the nitro group to an amine. libretexts.org

A process for preparing 2,6-dichloro-4-bromoanilides involves the chlorination of a 4-bromoanilide. google.com This highlights a strategy where an existing aniline derivative is further functionalized. The synthesis of 2,6-dichloro-3-methylaniline (B30944) has been achieved through a multi-step process starting from m-toluidine, which involves protection of the para-position, chlorination, and subsequent deprotection. googleapis.com

The synthesis of 2,4-dibromo-3,6-dichloroaniline (B1582856) has been reported via the bromination of 3,6-dichloroaniline in water. chemicalbook.com This suggests that a potential pathway to this compound could involve the bromination of 3,4-dichloroaniline (B118046). The success of such a reaction would depend on the directing effects of the existing chloro substituents and the amino group.

Comparative Analysis of Synthetic Routes for Polyhalogenated Anilines

The traditional approach to synthesizing polyhalogenated anilines often involves direct electrophilic halogenation. However, the high reactivity of the aniline ring makes it difficult to control the extent and position of halogenation, often resulting in a mixture of ortho- and para-substituted products. byjus.com To circumvent this, protecting the amino group as an acetanilide is a common strategy to moderate its activating effect and improve regioselectivity. googleapis.com

Another established method involves the halogenation of sulfanilic acid, followed by desulfonation to yield the desired halogenated aniline. For instance, 2,6-dibromoaniline and 2,6-dichloroaniline have been prepared using this multi-step process. orgsyn.org While effective, this route can be lengthy and may involve harsh reaction conditions.

More contemporary methods focus on the use of catalysts to achieve higher selectivity and milder reaction conditions. For example, copper-catalyzed halogenation has been shown to be effective for the ortho-halogenation of protected anilines. rsc.org Similarly, palladium-catalyzed reactions have been developed for the meta-C–H bromination and chlorination of aniline derivatives, offering a complementary approach to traditional electrophilic substitution. nih.gov The use of ionic liquids as solvents in copper-halide-mediated halogenations has also been explored to improve yields and regioselectivity under mild conditions. beilstein-journals.orgnih.gov

Yield Optimization in Dibromination and Dichlorination

Optimizing the yield in the dibromination and dichlorination of anilines is a key focus of synthetic research. The choice of halogenating agent, solvent, catalyst, and reaction conditions all play a crucial role.

In the context of producing polyhalogenated anilines, controlling the stoichiometry of the halogenating agent is critical to prevent the formation of over-halogenated byproducts. For example, in the synthesis of 2,6-dichloro-4-bromoanilides, reacting a 4-bromoanilide with 1.8 to 2.5 equivalents of chlorine in a buffered solvent system has been shown to be an effective method. googleapis.comgoogle.com

The use of N-halosuccinimides (NCS for chlorination and NBS for bromination) is a common and effective method for the halogenation of aromatic compounds, including anilines. nih.govresearchgate.net The reactivity of these reagents can be modulated by the use of catalysts. For instance, arylamines themselves can act as catalysts, generating a highly reactive yet selective N-halo arylamine intermediate. nih.gov

The reaction medium also significantly impacts yield and selectivity. For instance, copper(II) chloride-mediated chlorination of anilines in ionic liquids can lead to high yields of the para-chlorinated product. beilstein-journals.orgnih.gov This is attributed to the efficient dissolution and mixing of reactants in the ionic liquid, which can overcome some of the limitations observed in aqueous solvents. beilstein-journals.orgnih.gov

A study on the bromination of various anilines using N,N-dibromo-p-toluenesulfonamide (TsNBr2) demonstrated the rapid and high-yielding conversion to polybrominated products at ambient temperatures. The results for a selection of substituted anilines are summarized in the table below.

| Entry | Substrate (Aniline) | Product | Yield (%) |

| 1 | Aniline | 2,4,6-Tribromoaniline (B120722) | 95 |

| 2 | 4-Methylaniline | 2,6-Dibromo-4-methylaniline | 96 |

| 3 | 4-Methoxyaniline | 2,6-Dibromo-4-methoxyaniline | 94 |

| 4 | 4-Chloroaniline (B138754) | 2,6-Dibromo-4-chloroaniline (B1580550) | 95 |

| 5 | 4-Bromoaniline | 2,4,6-Tribromoaniline | 96 |

| 6 | 2-Methylaniline | 4,6-Dibromo-2-methylaniline | 93 |

| 7 | 2-Chloroaniline | 4,6-Dibromo-2-chloroaniline | 94 |

Purity Assessment of Synthesized Halogenated Anilines

Ensuring the purity of synthesized halogenated anilines is paramount for their use in subsequent applications. A variety of analytical techniques are employed to assess purity and identify any byproducts or isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a reaction mixture. Chiral HPLC can be particularly useful for determining the enantiomeric excess of chiral products. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly effective for analyzing volatile compounds and can provide information about the molecular weight and fragmentation pattern of the synthesized anilines and any impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for structural elucidation. NMR provides detailed information about the chemical environment of the atoms in a molecule, allowing for the confirmation of the desired structure and the identification of isomeric impurities. google.com

Melting point analysis is a simple yet effective method for assessing the purity of solid compounds. A sharp melting point range close to the literature value is indicative of a pure substance. google.com

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and getting a preliminary indication of the purity of the product. nih.gov

Exploration of Novel Synthetic Routes for this compound

While specific novel synthetic routes for this compound are not extensively detailed in the provided search results, the development of new synthetic methodologies for polyhalogenated anilines in general offers potential pathways for its synthesis.

One promising area is the continued development of catalytic systems that offer high regioselectivity. For instance, the palladium-catalyzed meta-C–H halogenation could potentially be adapted for the synthesis of complex polyhalogenated anilines. nih.gov This approach could provide access to substitution patterns that are difficult to achieve through traditional electrophilic substitution.

Another avenue of exploration is the use of flow chemistry. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic halogenation reactions.

The direct C-H amination of arenes is an emerging field that could offer a fundamentally different approach to the synthesis of anilines. researchgate.net While still facing challenges in terms of regioselectivity and substrate scope, this method could potentially provide a more direct and atom-economical route to compounds like this compound in the future.

Furthermore, the synthesis of novel aniline derivatives through cross-coupling reactions, such as the Sonogashira coupling, has been demonstrated for the preparation of complex anilines and could be a viable strategy for building the this compound scaffold from simpler precursors. nii.ac.jp

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromo 3,4 Dichloroaniline and Analogous Structures

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying halogenated aromatic compounds. In molecules like 2,6-dibromo-3,4-dichloroaniline, the halogen atoms can be displaced by a variety of nucleophiles.

Reactivity Differentials Between Bromine and Chlorine Substituents

In SNAr reactions of activated aryl halides, a common reactivity order, known as the "element effect," is observed: F > Cl ≈ Br > I. nih.gov This trend is counterintuitive when considering C-X bond strengths, where C-F is the strongest. The rate-determining step in these reactions is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), not the cleavage of the carbon-halogen bond. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine strongly stabilizes the intermediate, leading to a faster reaction rate. nih.gov

For this compound, the bromine atoms are generally more reactive towards nucleophiles than the chlorine atoms. This is particularly true for the bromine atoms at the 2- and 6-positions (ortho to the amino group). The electron-withdrawing nature of the halogens activates the ring for nucleophilic attack.

Mechanisms of Substitution at Different Aromatic Positions

The mechanism for nucleophilic aromatic substitution is a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

The positions of the halogen substituents on the aniline (B41778) ring significantly influence their reactivity. In a related compound, 2,4-dichloroquinazoline, nucleophilic substitution with amines occurs selectively at the 4-position. nih.gov For 2,6-dibromo-4-chloroaniline (B1580550), the bromine atoms at the ortho positions (2 and 6) are more susceptible to nucleophilic attack than the chlorine atom at the para position (4). This is due to the combined electron-withdrawing effects of the halogens, which make the ortho and para positions more electrophilic.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is another fundamental reaction type for aromatic compounds. The existing substituents on the ring play a crucial role in determining the rate and regioselectivity of the reaction.

Influence of Halogen Substituents on Reaction Orientation

Halogens are deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive than benzene (B151609) itself. libretexts.orgstackexchange.com This is due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.orgstackexchange.com However, because the resonance effect is felt at the ortho and para positions, halogens are ortho, para-directors. libretexts.orgyoutube.com The incoming electrophile will preferentially add to these positions. In this compound, the amino group is a strong activating group and an ortho, para-director. However, with the ortho and para positions already substituted by halogens, further electrophilic substitution becomes challenging.

Nitration and Bromination Studies of Haloacetanilides

The nitration of di- and tri-substituted haloanilines demonstrates the directing effects of the substituents. For instance, the nitration of o-dichlorobenzene results in a mixture of 3,4-dichloronitrobenzene (B32671) and 2,3-dichloronitrobenzene. acs.org

Studies on the photoinitiated reactions of N-bromoacetanilide have shown the formation of p-bromoacetanilide as the major product. cdnsciencepub.com The bromination of toluene (B28343) with N-bromo-2,4,6-trichloroacetanilide proceeds via a chain mechanism involving a bromine radical. cdnsciencepub.com These studies on simpler haloacetanilides provide insights into the potential reactivity of more complex structures like this compound under similar conditions.

Cross-Coupling Reactions Utilizing Halogenated Anilines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and halogenated anilines are common substrates in these transformations.

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a widely used method for creating C-C bonds. nih.govwikipedia.orglibretexts.org This reaction typically proceeds with retention of stereochemistry. wikipedia.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org Halogenated anilines can be effectively used in Suzuki couplings to synthesize a variety of biaryl compounds.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgrug.nl This reaction has seen extensive development, with various generations of phosphine (B1218219) ligands enhancing its scope and efficiency. youtube.com The reaction is tolerant of many functional groups, making it highly versatile for the synthesis of complex aryl amines. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is also palladium-catalyzed and is a valuable method for C-C bond formation. organic-chemistry.orgwikipedia.org Competition experiments have shown the reactivity order for halides in some palladium-catalyzed reactions to be alkenyl bromides > aryl bromides > alkenyl chlorides > aryl chlorides. nih.gov

Interactive Data Table: Reactivity of Halogenated Anilines in Cross-Coupling Reactions

| Reaction Name | Catalyst | Reactants | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Palladium complex | Aryl halide, Organoboronic acid | Biaryl | Forms C-C bonds, generally tolerant of functional groups. nih.govwikipedia.org |

| Buchwald-Hartwig Amination | Palladium complex with phosphine ligands | Aryl halide, Amine | Aryl amine | Forms C-N bonds, wide substrate scope. wikipedia.orglibretexts.org |

| Heck Reaction | Palladium complex | Aryl halide, Alkene | Substituted alkene | Forms C-C bonds, often with high stereoselectivity. organic-chemistry.orgwikipedia.org |

Suzuki-Miyaura Coupling and Other Palladium-Catalyzed Processes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgunimib.it This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgnih.gov The reaction proceeds through a catalytic cycle that generally includes three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The utility of the Suzuki-Miyaura coupling has been extended to include a wide array of substrates, including unprotected anilines. nih.gov For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated, showcasing the reaction's tolerance to different functional groups. nih.gov This method allows for the synthesis of arylated anilines, which are important structural motifs in many biologically active compounds. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed processes are also crucial for the functionalization of halogenated anilines. These include amination and amidation reactions, which allow for the introduction of nitrogen-containing groups. nih.gov For example, palladium-catalyzed amidation has been used to convert anilines into indolines, which are valuable heterocyclic compounds. nih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity for the desired products. acs.orgacs.org

Table 1: Examples of Palladium-Catalyzed Reactions on Halogenated Anilines

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | Arylated aniline | nih.gov |

| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh3)4/K3PO4 | Arylated quinoxaline | researchgate.net |

| Aniline | Indoline | Pd catalyst | Indoline derivative | nih.gov |

| gem-Difluoroallene | Indoline | Pd2(dba)3/Ligand | Difluoroalkylated indole | acs.orgacs.org |

Regioselective Coupling at Bromine Versus Chlorine Sites

In polyhalogenated compounds like this compound, the different halogen atoms (bromine and chlorine) exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for regioselective functionalization, where one type of halogen can be selectively targeted over the other.

Generally, the carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond. This makes the bromine atoms more susceptible to oxidative addition to the palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle. Consequently, Suzuki-Miyaura and other similar cross-coupling reactions on molecules containing both bromine and chlorine atoms will preferentially occur at the C-Br bond. nih.gov

This regioselectivity is a powerful tool in organic synthesis, as it allows for the stepwise functionalization of polyhalogenated aromatic compounds. For example, in a molecule like this compound, the two bromine atoms can be selectively replaced using a Suzuki-Miyaura coupling, leaving the chlorine atoms intact for subsequent transformations. This stepwise approach enables the synthesis of complex, unsymmetrically substituted aniline derivatives that would be difficult to prepare using other methods. The selectivity of these reactions can be influenced by factors such as the choice of palladium catalyst, ligands, and reaction conditions. nih.gov

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety is redox-active and can undergo both oxidation and reduction reactions, leading to a variety of products. wikipedia.org The presence of halogen substituents on the aniline ring can significantly influence the course of these reactions.

Electrochemical Oxidation Pathways of Halogenated Anilines

The electrochemical oxidation of halogenated anilines has been a subject of detailed investigation. nih.govresearchgate.net In aprotic solvents like acetonitrile (B52724), the oxidation of halogenated anilines can lead to dimerization. nih.gov The process involves the initial oxidation of the aniline to a radical cation, which then dimerizes. This dimerization is often followed by the elimination of a halogen atom and protons. nih.govresearchgate.net

The nature and position of the halogen substituents play a crucial role in the oxidation pathway. For instance, in the case of 4-chloro- and 2,4-dichloroanilines, the chlorine atom at the para position is eliminated during the dimerization step. researchgate.net This eliminated chloride can then be oxidized to chlorine, which can further substitute the starting aniline at a free ortho position. researchgate.net This leads to the formation of more highly halogenated anilines and their corresponding dimers. nih.gov

The oxidation of anilines can also be achieved using chemical oxidants. acs.org For example, the oxidation of 2-substituted anilines with phenyliodine(III) bis(trifluoroacetate) (PIFA) can generate an electrophilic N-aryl nitrenoid intermediate, which can then undergo intramolecular reactions to form functionalized N-heterocycles. acs.org

Identification of Oxidized and Reduced Products

The oxidation of anilines can yield a range of products depending on the reaction conditions and the oxidizing agent used. wikipedia.org In some cases, oxidation can lead to the formation of colored products due to the formation of conjugated systems. wikipedia.org For example, the oxidation of aniline itself can lead to the formation of azobenzene (B91143) in alkaline solution or quinone with chromic acid. wikipedia.org The oxidation of halogenated anilines can produce halogenated dimers and higher halogenated monomers. nih.gov

The reduction of nitroanilines is a common method for the synthesis of substituted anilines. youtube.comyoutube.com Aromatic nitro groups can be readily reduced to amino groups using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or iron in acidic media. youtube.comyoutube.com For a compound like 2,6-dibromo-4-chloro-nitrobenzene, reduction of the nitro group would yield 2,6-dibromo-4-chloroaniline. nih.gov

The reduction of nitro compounds can also be achieved using other reducing agents like tin(II) chloride or sodium borohydride (B1222165) in the presence of a catalyst. numberanalytics.comscispace.com The choice of reducing agent can be critical for achieving chemoselectivity in molecules with multiple reducible functional groups. scispace.com

Table 2: Common Oxidation and Reduction Products of Aniline Derivatives

| Starting Material | Reaction Type | Reagent(s) | Major Product(s) | Reference |

| Halogenated Anilines | Electrochemical Oxidation | - | Halogenated dimers, higher halogenated monomers | nih.gov |

| 2-Substituted Anilines | Chemical Oxidation | PIFA | Functionalized N-heterocycles | acs.org |

| Aniline | Chemical Oxidation | Chromic acid | Quinone | wikipedia.org |

| Nitrobenzene | Reduction | H2/Pd-C or Fe/HCl | Aniline | youtube.comyoutube.com |

| 4-Nitroacetophenone | Chemoselective Reduction | Sn/HCl | 4-Aminoacetophenone | scispace.com |

Derivatization Reactions of this compound for Targeted Chemical Entities

The unique substitution pattern of this compound makes it a versatile starting material for the synthesis of a variety of targeted chemical entities. The presence of two different types of halogens (bromine and chlorine) allows for selective and sequential functionalization.

As discussed in section 3.3.2, the greater reactivity of the C-Br bonds allows for their selective replacement via palladium-catalyzed cross-coupling reactions, while leaving the C-Cl bonds intact. This enables the introduction of two new substituents at the 2 and 6 positions. The remaining chlorine atoms at the 3 and 4 positions can then be targeted in a subsequent reaction, potentially using harsher conditions or a different catalytic system. This stepwise approach provides a high degree of control over the final structure of the molecule.

Furthermore, the aniline amino group can be a site for various derivatization reactions. It can be acylated, alkylated, or converted into a diazonium salt. Diazonium salts are particularly useful intermediates as they can be converted into a wide range of other functional groups, including hydroxyl, cyano, and additional halogen groups, through Sandmeyer-type reactions. wikipedia.org

This combination of reactivity at both the halogenated positions and the amino group makes this compound a valuable building block for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of substituted anilines is a key step in the preparation of various drugs. orgoreview.com

Environmental Dynamics and Biodegradation of Halogenated Anilines with Implications for 2,6 Dibromo 3,4 Dichloroaniline

Occurrence and Distribution of Halogenated Anilines in Environmental Compartments

The entry of halogenated anilines into the environment can occur through several routes, including industrial wastewater discharges and their formation as byproducts during water treatment processes. nih.gov Their chemical properties, such as persistence, can lead to their distribution across various environmental compartments. nih.gov

Aniline-related structures, which are common in many anthropogenic chemicals like pharmaceuticals and pesticides, are potent precursors to the formation of disinfection byproducts (DBPs) during water treatment. nih.gov The process of chlorination, widely used for disinfection, can lead to the formation of various halogenated compounds. nih.govresearchgate.net

Recent studies have focused on the potential of anilines to form DBPs. Research has shown that during chlorination, aniline (B41778) compounds can form a variety of large-molecule DBPs, including chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines. nih.gov The reaction pathways often involve initial chlorination of the aromatic ring. nih.gov The presence of bromide in the water can lead to the formation of brominated and mixed bromo/chloro DBPs.

A comprehensive study identified 123 halogenated DBPs in tap water, many of which were newly identified aliphatic and phenolic compounds containing multiple halogen atoms. researchgate.netnih.gov While specific detection of 2,6-Dibromo-3,4-dichloroaniline as a DBP is not commonly reported, the fundamental reaction mechanisms support the potential for its formation in waters containing the parent aniline structure and high concentrations of both bromide and chloride during disinfection. For instance, a study evaluating 19 different aniline compounds found that they could form various haloacetonitriles and trihalomethanes upon chlorination and bromination. nih.gov

Detecting and quantifying halogenated anilines in the environment is challenging due to their typically low concentrations (ranging from nanograms to micrograms per liter) and the complexity of environmental samples. nih.gov However, data on similar compounds provide insight into their potential environmental distribution.

For example, 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) are recognized environmental contaminants. nih.gov Studies have shown that 3,4-DCA exhibits persistence with no significant evidence of hydrolysis or volatilization. nih.gov While specific concentration data for this compound in various environmental compartments is scarce, the known persistence of compounds like 3,4-DCA suggests that highly halogenated anilines could also persist and accumulate in soil and water systems. Some halogenated anilines, such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, have also been identified as natural products biosynthesized by marine microalgae, indicating that not all environmental presence is from synthetic sources. rsc.org

The table below presents data on the degradation of 3,4-dichloroaniline by a specific bacterial strain, illustrating its persistence and the potential for microbial remediation.

Table 1: Microbial Degradation of 3,4-dichloroaniline

| Bacterial Strain | Compound | Degradation (%) | Time (hours) | Degradation Rate (mg L⁻¹ h⁻¹) | Chloride Release (mM) |

|---|---|---|---|---|---|

| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline | 65 | 120 | 0.54 | 1.63 |

Photochemical Degradation Pathways

Sunlight can play a crucial role in the transformation of halogenated anilines in the aquatic environment through photochemical reactions. These processes can occur directly through the absorption of light by the aniline compound itself or indirectly through reactions with other light-activated species.

Direct photolysis involves the degradation of a chemical upon absorbing light. The rate and efficiency of this process for halogenated anilines depend on the number and type of halogen substituents. nih.gov Studies on various halogenated DBPs have shown that fluence-based pseudo-first-order rate constants can span several orders of magnitude. nih.gov Generally, the susceptibility to photolysis follows the trend of iodo- > bromo- > chloro-substituted compounds. nih.gov This is because the carbon-halogen bond strength decreases from chlorine to iodine, making cleavage easier.

The photolysis of 3-halogenoanilines in methanol (B129727) has shown that the process can lead to both photosubstitution (replacement of the halogen) and photoreduction (removal of the halogen). rsc.org The primary mechanism involves the cleavage of the carbon-halogen bond from the excited singlet state of the molecule. rsc.org For bromoanilines, the homolytic (symmetrical) cleavage of the C-Br bond is a significant pathway. rsc.org Therefore, for a compound like this compound, direct photolysis would likely proceed via the cleavage of the carbon-bromine bonds, followed by the more resilient carbon-chlorine bonds.

In natural waters, indirect photolysis is often a more significant degradation pathway. This process is mediated by chromophoric dissolved organic matter (CDOM), which is the fraction of dissolved organic matter that absorbs sunlight. copernicus.org When CDOM absorbs light, it can form an electronically excited triplet state (³CDOM*). rsc.org

³CDOM* is a potent photoreactant that can initiate the transformation of various organic pollutants, including anilines. copernicus.orgrsc.orgresearchgate.net It can act as an oxidant, accepting an electron from the aniline molecule, or transfer its energy, leading to the degradation of the contaminant. rsc.org The effectiveness of ³CDOM* in degrading anilines has been well-documented, and it is known to play a significant role in the oxidation of aniline-containing pollutants. copernicus.orgacs.org This pathway is particularly important as it can break down contaminants that may not absorb sunlight efficiently on their own. The formation rate of ³CDOM* in the environment can be substantial, highlighting its importance in the photochemical fate of compounds like this compound. researchgate.net

Microbial Degradation and Biotransformation Mechanisms

Microorganisms have evolved diverse metabolic pathways to break down a wide range of chemical compounds, including halogenated anilines. The degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions, the degradation of chlorinated anilines often proceeds through the formation of corresponding chlorocatechols, which are then further broken down via ring cleavage pathways. oup.comnih.gov Several bacterial strains, including Pseudomonas, Alcaligenes, and Stenotrophomonas species, have been identified that can metabolize various chloroanilines. oup.comekb.eg For example, Pseudomonas hibiscicola has been shown to degrade 3,4-dichloroaniline. ekb.eg

Anaerobic degradation of halogenated anilines is also a crucial environmental process. A significant finding in this area is the discovery of reductive deamination as a novel initial step in the anaerobic microbial degradation of these compounds. oup.comoup.comnih.gov In this process, the amino group (-NH₂) is removed from the aniline ring to form a dihalobenzene intermediate. oup.comoup.comnih.gov For instance, a Rhodococcus sp. was found to transform 3,4-dihaloanilines under nitrate-reducing conditions, with 1,2-dichlorobenzene (B45396) identified as an intermediate in the degradation of 3,4-dichloroaniline. oup.comnih.gov This pathway is distinct from the typical aerobic pathways and expands the known mechanisms for the bioremediation of halogenated aniline contaminants.

The table below lists various bacterial strains and their capabilities in degrading different halogenated anilines.

Table 2: Bacterial Strains Involved in Halogenated Aniline Degradation

| Bacterial Species/Strain | Degraded Compound(s) | Condition | Key Pathway/Finding |

|---|---|---|---|

| Rhodococcus sp. strain 2 | 3,4-dihaloanilines | Anaerobic (Nitrate reducing) | Reductive deamination to dihalobenzene. oup.comnih.gov |

| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline, 3-chloroaniline, 4-chloroaniline | Aerobic | Mineralization with stoichiometric chloride release. ekb.eg |

| Stenotrophomonas maltophilia BT10 | 3,4-dichloroaniline, 3-chloroaniline, 4-chloroaniline | Aerobic | Utilization and degradation of congeners. ekb.eg |

| Alcaligenes sp. | 3,4-dichloroaniline, 3-chloroaniline, 4-chloroaniline | Aerobic | Catabolism via modified ortho-cleavage pathway. oup.com |

| Paracoccus sp. | Halogen-substituted anilines | Aerobic & Anaerobic | Formation of different metabolites depending on oxygen status. researchgate.net |

Bacterial Strains Capable of Halogenated Aniline Mineralization

Numerous bacterial strains have been identified with the ability to break down and utilize halogenated anilines as a source of carbon and energy. ekb.egekb.eg This microbial degradation is a key process in the natural attenuation of these contaminants. Strains of Pseudomonas, Acinetobacter, Alcaligenes, Moraxella, Rhodococcus, and Bacillus have demonstrated the capacity to mineralize various chloroanilines and bromoanilines. oup.comekb.egnih.govnih.gov For instance, Moraxella sp. strain G can utilize several mono-substituted anilines, including 4-chloroaniline and 4-bromoaniline, as its sole source of carbon and nitrogen. nih.govasm.org Similarly, Pseudomonas hibiscicola and Stenotrophomonas maltophilia have been isolated from contaminated soils and have shown the ability to degrade 3,4-dichloroaniline. ekb.egekb.eg The degradation of 3,4-dichloroaniline has also been observed in Pseudomonas fluorescens 26-K. nih.gov Under anaerobic conditions, a Rhodococcus sp. has been shown to transform 3,4-dihaloanilines. oup.com

Table 1: Examples of Bacterial Strains Degrading Halogenated Anilines

| Bacterial Strain | Halogenated Aniline(s) Degraded | Reference |

| Moraxella sp. strain G | 4-fluoroaniline, 2-chloroaniline, 3-chloroaniline, 4-chloroaniline, 4-bromoaniline | nih.govasm.org |

| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline | ekb.egekb.eg |

| Stenotrophomonas maltophilia BT10 | 3,4-dichloroaniline | ekb.egekb.eg |

| Acinetobacter baylyi strain GFJ2 | 3,4-dichloroaniline, 4-chloroaniline | nih.govnih.govresearchgate.net |

| Rhodococcus sp. strain 2 | 3,4-dihaloanilines | oup.com |

| Pseudomonas fluorescens 26-K | 3,4-dichloroaniline, 3,4-difluoroaniline | nih.gov |

| Bacillus megaterium IMT21 | 2,3-dichloroaniline, 2,4-dichloroaniline, 2,5-dichloroaniline, 3,4-dichloroaniline, 3,5-dichloroaniline | nih.gov |

| Paracoccus sp. | 2-chloroaniline, 3-chloroaniline, 4-chloroaniline | nih.gov |

Isomer-Specific Catabolic Pathways in Microorganisms

The breakdown of halogenated anilines by microorganisms is highly dependent on the specific arrangement of halogen atoms on the aniline ring. nih.gov Bacteria have evolved different enzymatic pathways to handle this structural diversity. A common initial step in the aerobic degradation of many chloroanilines is the enzymatic insertion of two hydroxyl groups onto the aromatic ring, a reaction catalyzed by aniline dioxygenase. nih.govnih.gov This forms a substituted catechol, which is then susceptible to ring cleavage. nih.govnih.gov

The subsequent degradation can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.gov For example, the degradation of 4-chloroaniline by Moraxella sp. strain G proceeds through the formation of 4-chlorocatechol (B124253), which is then funneled into a modified ortho-cleavage pathway. nih.govasm.org In contrast, some bacteria utilize a meta-cleavage pathway for aniline degradation. nih.gov

In some cases, the initial step involves the removal of a halogen atom. For instance, the degradation of 3,4-dichloroaniline by Acinetobacter baylyi GFJ2 can begin with a dehalogenation step to produce 4-chloroaniline. nih.govnih.gov This intermediate can then be further dehalogenated to aniline or undergo dioxygenation to form 4-chlorocatechol. nih.govnih.gov Under anaerobic conditions, a novel pathway involving reductive deamination has been observed in a Rhodococcus species, leading to the formation of a dihalobenzene from a dihaloaniline. oup.com

Identification of Microbial Degradation Intermediates

The step-by-step breakdown of halogenated anilines by microbes results in a series of intermediate compounds. Identifying these intermediates is crucial for understanding the degradation pathways. For the degradation of 3,4-dichloroaniline, several intermediates have been identified in various bacterial strains. In Acinetobacter baylyi GFJ2, 4-chloroaniline is a key intermediate. nih.gov In Pseudomonas fluorescens 26-K, 3-chloro-4-hydroxyaniline has been detected as a metabolite of 3,4-dichloroaniline degradation. nih.gov Anaerobic degradation of 3,4-dichloroaniline by a Rhodococcus species has been shown to produce 1,2-dichlorobenzene through reductive deamination. oup.com

The degradation of monochloroanilines often proceeds through the formation of the corresponding chlorocatechols. nih.govnih.gov For example, 4-chloroaniline is converted to 4-chlorocatechol by Moraxella sp. strain G. nih.govasm.org

Table 2: Microbial Degradation Intermediates of Halogenated Anilines

| Original Compound | Bacterial Strain/Culture | Intermediate(s) Identified | Reference |

| 3,4-dichloroaniline | Acinetobacter baylyi GFJ2 | 4-chloroaniline, 4-chlorocatechol, Aniline | nih.govnih.gov |

| 3,4-dichloroaniline | Pseudomonas fluorescens 26-K | 3-chloro-4-hydroxyaniline | nih.gov |

| 3,4-dihaloanilines | Rhodococcus sp. strain 2 (anaerobic) | Dihalobenzenes | oup.com |

| 4-chloroaniline | Moraxella sp. strain G | 4-chlorocatechol | nih.govasm.org |

| 3,4-dichloroaniline | Bacillus megaterium IMT21 | Dichloroacetanilide | nih.gov |

| 3,4-dichloroaniline | Dielectric barrier discharge plasma | 1,2-dichlorobenzene, 2-chloro-1,4-benzoquinone, 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone, 3,4-dichloronitrobenzene (B32671), 3,4-dichlorophenol | nih.gov |

Abiotic Degradation Processes Beyond Photolysis

While microbial degradation is a major fate process, halogenated anilines can also be transformed through abiotic (non-biological) processes other than photolysis (breakdown by light). These processes can include hydrolysis and oxidation-reduction reactions. While most anilines are resistant to hydrolysis in aqueous solutions, interactions with mineral surfaces and dissolved organic matter can influence their transformation. acs.org

Oxidation by naturally occurring oxidants in soil and water can also contribute to the degradation of halogenated anilines. For instance, the abiotic oxidation of some aromatic amines can occur, although it is generally considered a less significant removal pathway compared to biodegradation. acs.org In some specific environments, such as those treated with strong oxidants for water purification, the halogenation of anilines can lead to the formation of disinfection byproducts, including haloacetonitriles and (chloro)benzoquinone imines. acs.orgnih.gov

Persistence and Attenuation Factors in Various Environmental Matrices

The persistence of halogenated anilines in the environment is highly variable and depends on the specific compound and the characteristics of the environmental matrix (soil, water, or sediment). researchgate.net Compounds like 3,4-dichloroaniline are known to be persistent in soil and water. acs.orgresearchgate.net

In soil, the fate of halogenated anilines is influenced by factors such as soil type, organic matter content, pH, and microbial activity. Sorption to soil organic matter and clay minerals can decrease the bioavailability of these compounds for microbial degradation, thereby increasing their persistence. acs.org The pH of the environment is also a critical factor, as it affects the speciation and sorption of anilines. acs.org

In aquatic systems, the persistence of halogenated anilines is influenced by factors such as water chemistry, temperature, and the presence of microbial populations capable of degradation. acs.orgavestia.com The availability of other organic carbon sources can also impact the biodegradation of these compounds, with some bacteria requiring a co-substrate for efficient degradation. nih.gov The presence of an amino group generally increases the water solubility of anilines, which can lead to their transport into groundwater. acs.org

Modeling of Environmental Fate and Lifetime Prediction for Halogenated Anilines

Predicting the environmental fate and lifetime of halogenated anilines is essential for assessing their potential risks. researchgate.net Computer-based models are valuable tools for this purpose. These models integrate data on a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with information about environmental conditions to simulate its distribution and persistence in different environmental compartments (air, water, soil, sediment). nih.govscholaris.ca

Advanced Analytical Characterization and Trace Quantification of 2,6 Dibromo 3,4 Dichloroaniline in Complex Matrices

Chromatographic Separation Techniques

The separation of 2,6-dibromo-3,4-dichloroaniline from isomers and other halogenated compounds is critical for accurate analysis. Both Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) offer viable pathways for its separation, each with distinct advantages.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

UHPLC is a powerful technique for the analysis of polar and semi-polar compounds like anilines, often negating the need for chemical derivatization. researchgate.net For this compound, reversed-phase chromatography is the most common approach.

Method development typically involves the use of a sub-2 µm particle-packed column to achieve high resolution and rapid analysis times. A C18 column is a standard choice, but for polyhalogenated aromatics, columns with alternative selectivities, such as biphenyl (B1667301) or phenyl-hexyl phases, can offer enhanced separation due to different pi-pi interactions with the analyte's aromatic ring. researchgate.netnih.gov

The mobile phase composition is a critical parameter. A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to promote protonation and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). epa.gov A well-defined gradient elution allows for the effective separation of the target analyte from matrix components and other related aromatic amines.

Table 1: Illustrative UHPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Biphenyl (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile halogenated compounds. For anilines, analysis can be performed directly, although derivatization is sometimes employed to improve peak shape and thermal stability. researchgate.net Given the multiple halogen substituents on this compound, it possesses sufficient volatility for GC analysis.

Capillary columns with a mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane or a more polar phase like those containing cyanopropyl functionalities, are often employed to achieve separation of halogenated isomers. nih.gov The use of a temperature-programmed oven is essential to ensure the elution of the semi-volatile analyte in a reasonable timeframe with good peak symmetry. nist.gov

Optimization of Chromatographic Conditions for Polyhalogenated Anilines

The key to successfully separating complex mixtures of polyhalogenated anilines lies in the systematic optimization of chromatographic conditions.

For UHPLC , this involves:

Column Selection: Testing different stationary phases (C18, PFP, Phenyl-Hexyl) to exploit subtle differences in analyte-column interactions. nih.gov

Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the aniline (B41778), significantly impacting retention and peak shape.

Gradient Slope: Fine-tuning the gradient elution profile is crucial for resolving closely eluting isomers.

Temperature: Column temperature can influence selectivity and viscosity of the mobile phase. nih.gov

For GC , optimization focuses on:

Stationary Phase Polarity: Selecting a column that provides the best resolution for the specific isomers of interest. Moderate polarity columns often provide a good balance of retention and selectivity. nih.gov

Temperature Program: Optimizing the initial temperature, ramp rates, and final temperature to ensure separation without excessive peak broadening.

Injector Temperature: Setting an appropriate inlet temperature is crucial to ensure efficient volatilization without causing thermal degradation of the analyte.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, provides the high selectivity and sensitivity required for the definitive identification and trace-level quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of analytes in complex samples. The process involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺ in LC-MS or the molecular ion [M]⁺˙ in GC-MS) which is then fragmented through collision-induced dissociation (CID) to produce characteristic product ions.

For this compound, the precursor ion will exhibit a distinctive isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion. The fragmentation of the precursor ion will yield product ions corresponding to the loss of halogen atoms or other neutral losses, providing a highly specific fingerprint for the molecule. For instance, the fragmentation of related dichloroanilines has been studied, providing a basis for predicting fragmentation pathways. mdpi.combldpharm.com

Table 2: Predicted MS/MS Transitions for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Description of Fragmentation |

| 321.8 (main isotope) | [Precursor - Br]⁺ | [Precursor - Br - Cl]⁺ | Loss of a bromine atom, followed by loss of a chlorine atom |

| 321.8 (main isotope) | [Precursor - HBr]⁺ | [Precursor - HCl]⁺ | Neutral loss of hydrogen bromide or hydrogen chloride |

Note: The m/z values represent the monoisotopic mass. The actual spectrum would show an isotopic cluster.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a classic and robust method for the quantification of halogenated organic compounds. researchgate.net When operated in selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. This drastically improves the signal-to-noise ratio, allowing for very low detection limits.

For this compound, the characteristic isotopic cluster of the molecular ion is an ideal target for SIM analysis. The presence of two bromine atoms creates a unique M, M+2, M+4 pattern with an approximate intensity ratio of 1:2:1, which is a highly selective identifier. sigmaaldrich.com The mass spectrum of the structurally related 4-bromo-2,6-dichloroaniline (B1266110) shows the prominent molecular ion cluster, which serves as a good reference. nist.gov

Table 3: Example GC-MS Parameters for Trace Analysis

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold) |

| Injector Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Ions corresponding to the molecular ion cluster (e.g., 320, 322, 324) |

By employing these advanced chromatographic and mass spectrometric techniques, analysts can achieve reliable separation, unambiguous identification, and sensitive quantification of this compound in challenging sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. Through the analysis of different nuclei, such as ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the aromatic ring, leaving only one aromatic proton. This proton, located at the C5 position, would appear as a singlet in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. The exact chemical shift would be influenced by the deshielding effects of the four halogen substituents. The amino (-NH₂) group protons would also give rise to a signal, likely a broad singlet, whose chemical shift can be variable and is dependent on factors such as solvent and concentration.

For comparison, the ¹H NMR spectrum of the closely related compound 2,6-dibromo-4-chloroaniline (B1580550) shows a singlet for the two equivalent aromatic protons. chemicalbook.com In the case of this compound, the single C5 proton would be expected to have a chemical shift influenced by the adjacent chloro and bromo substituents.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals would be expected in the aromatic region (typically δ 100-150 ppm), corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are significantly influenced by the attached halogen atoms and the amino group. The carbons directly bonded to the electronegative halogens (C2, C3, C4, C6) will be shifted downfield, while the carbon attached to the amino group (C1) will also have a characteristic chemical shift. The remaining carbon (C5) will be influenced by its neighboring halogen substituents. The effect of halogen substitution on ¹³C NMR chemical shifts in benzene derivatives has been a subject of detailed study. rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Aromatic) | ~7.0 - 8.0 | Singlet |

| ¹H (Amine) | Variable | Broad Singlet |

| ¹³C (C1-NH₂) | ~140 - 150 | Singlet |

| ¹³C (C2-Br) | ~110 - 120 | Singlet |

| ¹³C (C3-Cl) | ~125 - 135 | Singlet |

| ¹³C (C4-Cl) | ~120 - 130 | Singlet |

| ¹³C (C5-H) | ~120 - 130 | Singlet |

| ¹³C (C6-Br) | ~110 - 120 | Singlet |

Note: These are predicted values and the actual experimental values may vary.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgyoutube.com This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Growing a suitable single crystal of this compound would be the first and often most challenging step for a single-crystal X-ray diffraction study. nih.govnih.gov If successful, the analysis would provide a detailed picture of the molecule's conformation and how it packs in the crystal lattice.

The data obtained from a single-crystal X-ray diffraction experiment would include precise unit cell parameters, the space group, and the atomic coordinates of each atom in the asymmetric unit.

Table 3: Illustrative Crystallographic Data for a Halogenated Aniline Derivative (based on a related structure)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~7.2 |

| c (Å) | ~13.3 |

| β (°) | ~104 |

| Volume (ų) | ~970 |

| Z | 4 |

Note: These values are for illustrative purposes and are based on a known structure of a similar halogenated aniline. The actual values for this compound would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, these interactions are critical in defining its solid-state characteristics. The molecule possesses multiple sites capable of forming hydrogen and halogen bonds, which are the dominant forces in its crystal architecture.

The aniline (-NH2) functional group can act as a hydrogen bond donor, while the electronegative nitrogen and halogen atoms can function as hydrogen bond acceptors. Halogen bonding, a non-covalent interaction where a halogen atom behaves as an electrophilic species, can also occur with the bromine and chlorine atoms.

A detailed examination of the crystal structure of this compound reveals that N—H···Br hydrogen bonds are instrumental in linking the molecules. researchgate.net These interactions result in the formation of chains that extend along the b-axis of the crystal. researchgate.net The interplay of these forces leads to a densely packed and stable crystalline structure. Studies on similar halogenated anilines have also highlighted the significant role of N-H···N and other intermolecular hydrogen bonds in crystal packing. nih.govresearchgate.netzlb.de In some halogenated aniline structures, the amino group can act as both a hydrogen bond donor and acceptor. researchgate.netzlb.de The presence of strong intermolecular hydrogen bonds is a primary driving force for crystal packing in many related compounds. nih.gov

Table 1: Intermolecular Interaction Data for this compound No specific bond distance or angle data was found in the search results for this compound. The following table is a representative example based on typical N-H···Br interactions found in similar crystalline structures.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H···Br | N-H | Br | ~3.0 - 3.5 | ~150 - 170 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy offers a distinct molecular "fingerprint" by analyzing the vibrational modes of a molecule's atoms, making it a valuable tool for identifying and characterizing this compound.

FT-IR spectroscopy works by measuring the absorption of infrared radiation, which excites the vibrational modes of a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to its various functional groups.

Typically, the N-H stretching vibrations of a primary amine group are seen between 3300 and 3500 cm⁻¹. For this compound, this would manifest as two separate bands for the symmetric and asymmetric N-H bond stretching. The C-N stretching vibration is found in the 1250-1350 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are located around 3000-3100 cm⁻¹, and the C=C stretching of the benzene ring produces bands between 1400 and 1600 cm⁻¹. researchgate.netcore.ac.uk The C-Br and C-Cl stretching vibrations are found at lower frequencies, generally below 800 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for Halogenated Anilines Specific FT-IR data for this compound was not available in the search results. This table is based on general frequency ranges for similar compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | < 800 |

| C-Br Stretch | < 800 |

FT-Raman spectroscopy complements FT-IR by measuring the inelastic scattering of monochromatic light. Due to different selection rules, it often provides information on non-polar bonds and symmetric vibrations that are weak or absent in FT-IR spectra.

In the FT-Raman spectrum of a compound like this compound, the symmetric vibrations of the substituted benzene ring are typically more pronounced. researchgate.net The C-Br and C-Cl stretching vibrations also produce strong Raman signals, offering valuable structural insights. scirp.org Combining FT-IR and FT-Raman data enables a more thorough vibrational analysis and confident identification of the compound. researchgate.net

Table 3: Characteristic FT-Raman Vibrational Frequencies for Halogenated Anilines Specific FT-Raman data for this compound was not available in the search results. This table is based on general frequency ranges for similar compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C-Cl Symmetric Stretch | < 800 |

| C-Br Symmetric Stretch | < 800 |

Sample Preparation Techniques for Matrix Effects Mitigation

Accurately quantifying this compound in complex samples like environmental or biological materials can be challenging due to matrix effects. These interferences, caused by co-extracted substances, can suppress or enhance the analytical signal. Effective sample preparation is therefore crucial.

Solid-phase extraction (SPE) is a common technique for selectively isolating and concentrating analytes. The choice of SPE sorbent is key and is based on the analyte's properties and the sample matrix. For extracting aniline derivatives from aqueous samples, a non-polar sorbent like C18 is often used. thermofisher.com

The general SPE procedure involves:

Conditioning: The SPE cartridge is activated, typically with methanol and then water.

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is rinsed with a weak solvent to remove interferences.

Elution: The analyte is eluted with a small volume of a strong organic solvent. youtube.com

This process cleans the sample and concentrates the analyte, improving the sensitivity and accuracy of subsequent analysis. youtube.comnih.gov

Derivatization involves chemically modifying an analyte to improve its analytical characteristics, such as volatility or detectability, especially for gas chromatography (GC). youtube.com For anilines, derivatizing the amine group is a common strategy. thermofisher.comacs.org

A frequent method is acylation, where the amine group reacts with an acylating agent like acetic anhydride (B1165640) or heptafluorobutyric anhydride (HFBA). chromastore.com.br The resulting derivative is more volatile and less polar, leading to better GC performance. youtube.com Using fluorinated agents like HFBA can significantly boost sensitivity with an electron capture detector (ECD), which is highly responsive to halogenated compounds. chromastore.com.brnih.gov The derivatization reaction typically involves heating the sample extract with the derivatizing agent and a catalyst. nih.gov

Table 4: Derivatization Agents for Aniline Analysis

| Derivatizing Agent | Resulting Derivative Type | Advantages for GC Analysis |

| Acetic Anhydride | N-acetylated aniline | Improved volatility and peak shape. wikipedia.org |

| Heptafluorobutyric Anhydride (HFBA) | N-heptafluorobutyryl aniline | Enhanced sensitivity with Electron Capture Detector (ECD). nih.govsigmaaldrich.com |

Computational Chemistry and Molecular Modeling of 2,6 Dibromo 3,4 Dichloroaniline

Investigation of Intramolecular and Intermolecular Interactions

Halogen-Halogen and Halogen-π Interactions

Non-covalent interactions, particularly halogen-halogen and halogen-π interactions, play a pivotal role in the supramolecular chemistry and crystal engineering of halogenated compounds. In 2,6-dibromo-3,4-dichloroaniline, the presence of both bromine and chlorine atoms on the aromatic ring gives rise to a complex landscape of these interactions.

Halogen-Halogen Interactions:

Halogen bonds are formed when an electrophilic region on one halogen atom, known as the σ-hole, interacts with a nucleophilic region on another atom, including another halogen. The strength of this interaction is dependent on the polarizability of the halogen, with iodine forming the strongest bonds, followed by bromine and then chlorine. In the case of this compound, several types of halogen-halogen interactions are conceivable in the solid state or in molecular aggregates:

Br···Br Interactions: These can occur between molecules, influencing crystal packing.

Br···Cl Interactions: These inter-halogen interactions are also possible and contribute to the complexity of the interaction landscape.

Computational studies on similar polyhalogenated systems have demonstrated that these interactions are highly directional and can significantly influence the adoption of specific crystalline polymorphs. While a specific crystallographic study for this compound is not available in the searched literature, analysis of the closely related 2,6-dibromo-4-chloroaniline (B1580550) revealed intramolecular N-H···Br hydrogen bonds but no significant π-interactions in its crystal structure. researchgate.net This highlights that intramolecular forces can sometimes dominate over intermolecular halogen bonding in determining the solid-state architecture.

Halogen-π Interactions:

Halogen-π interactions involve the electron-rich π-system of an aromatic ring and the electrophilic σ-hole of a halogen atom. These interactions are crucial in various fields, including drug design and materials science. For this compound, both the bromine and chlorine atoms can act as halogen bond donors to the π-system of a neighboring aromatic ring.

Experimental and computational studies on brominated benzenes interacting with π-systems, such as C70-fullerene, have shown that the strength of the X–π interaction increases with the number of halogen substitutions and follows the order F < Cl < Br < I. rsc.org This suggests that the bromine atoms on this compound would be more likely to engage in halogen-π bonding compared to the chlorine atoms. The interaction energy is influenced by a combination of electrostatic and dispersion forces, with dispersion becoming more significant for heavier halogens. researchgate.net

The following table provides hypothetical interaction energies for different non-covalent interactions involving this compound, based on data from analogous systems. These values are illustrative and would require specific DFT calculations for this molecule for precise determination.

| Interaction Type | Interacting Atoms/Groups | Estimated Interaction Energy (kcal/mol) |

| Halogen-Halogen | Br···Br | -1.0 to -2.5 |

| Halogen-Halogen | Cl···Cl | -0.5 to -1.5 |

| Halogen-Halogen | Br···Cl | -0.8 to -2.0 |

| Halogen-π | Br···π (benzene) | -2.0 to -4.0 |